amino}-5-methylhexanoic acid](/img/structure/B15298640.png)
(3S)-3-{[(tert-butoxy)carbonyl](methyl)amino}-5-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid is a compound of interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a hexanoic acid backbone. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Alkylation: The protected amino acid is then subjected to alkylation using methyl iodide (CH3I) to introduce the methyl group.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired (3S)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted amino acids with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3S)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-{(tert-butoxy)carbonylamino}-5-methylpentanoic acid
- (3S)-3-{(tert-butoxy)carbonylamino}-5-methylheptanoic acid
- (3S)-3-{(tert-butoxy)carbonylamino}-5-methylbutanoic acid
Uniqueness
The uniqueness of (3S)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid lies in its specific structural features, which confer distinct reactivity and stability. The presence of the Boc-protecting group allows for selective deprotection, making it a valuable intermediate in multi-step synthesis. Additionally, the compound’s ability to undergo various chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C13H25NO4 |
|---|---|
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
(3S)-5-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-9(2)7-10(8-11(15)16)14(6)12(17)18-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
ONRRBBCAMWGQFX-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)C[C@@H](CC(=O)O)N(C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(CC(=O)O)N(C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


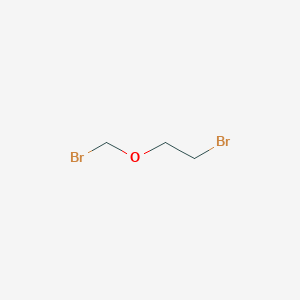
![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15298564.png)

![4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid](/img/structure/B15298589.png)
![{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride](/img/structure/B15298597.png)
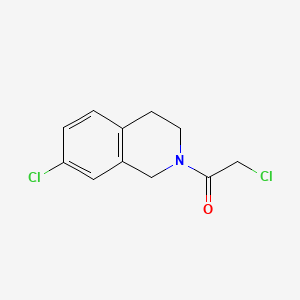
![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)
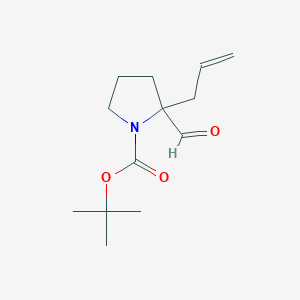
![2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile](/img/structure/B15298629.png)
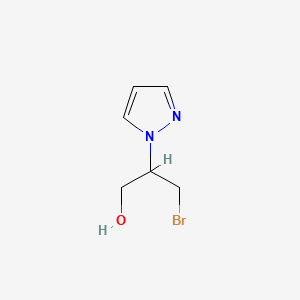

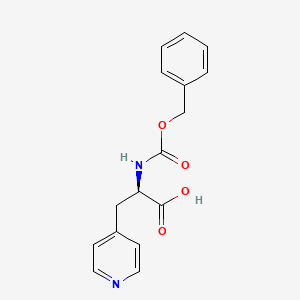
![rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B15298671.png)

